4,6-Difluoro vs. 4-Fluoro or Unsubstituted Benzothiazole: Predicted Lipophilicity and Metabolic Stability Advantage
In benzothiazole kinase inhibitor series, the 4,6‑difluoro substitution pattern consistently yields higher metabolic stability in human liver microsome (HLM) assays compared to mono‑fluoro or unsubstituted analogs, primarily by blocking cytochrome P450‑mediated oxidation at the 4‑ and 6‑positions [1]. While direct experimental data for CAS 1105189-32-9 is not publicly reported, the class‑level SAR established for structurally related 2‑aminobenzothiazoles indicates that 4,6‑difluoro derivatives retain >60% parent compound after 30‑min incubation with HLM, whereas the corresponding 4‑fluoro analog typically shows 40–50% remaining under identical conditions [1]. The calculated logP of the target compound (cLogP ≈ 1.8–2.2) is approximately 0.5–0.8 units lower than the unsubstituted N‑(2‑morpholin‑4‑ylethyl)‑1,3‑benzothiazol‑2‑amine (cLogP ≈ 2.6–3.0), indicating improved aqueous solubility potential .
| Evidence Dimension | Metabolic stability in human liver microsomes (class‑level SAR inference) |
|---|---|
| Target Compound Data | Predicted HLM remaining ≥60% at 30 min (based on 4,6‑difluoro benzothiazole class SAR) [1]; cLogP ≈ 1.8–2.2 |
| Comparator Or Baseline | 4‑Fluoro‑N‑(2‑morpholin‑4‑ylethyl)‑1,3‑benzothiazol‑2‑amine: HLM remaining ~40–50% [1]; Unsubstituted benzothiazole analog: cLogP ≈ 2.6–3.0 |
| Quantified Difference | ≥10% absolute increase in HLM stability vs. mono‑fluoro; 0.5–0.8 logP reduction vs. unsubstituted analog |
| Conditions | HLM assay (class‑level inference from SAR studies on 2‑aminobenzothiazole derivatives) [1]; cLogP calculated via ChemAxon/ALOGPS |
Why This Matters
Higher predicted metabolic stability translates to longer in vitro half‑life in hepatocyte or microsome assays, reducing the need for repeat dosing in cell‑based experiments and enhancing data reproducibility.
- [1] Xie, X.; Yan, Y.; Zhu, N.; Liu, G. Benzothiazoles exhibit broad-spectrum antitumor activity: their potency, structure-activity and structure-metabolism relationships. European Journal of Medicinal Chemistry, 2014, 76, 67-78. View Source
